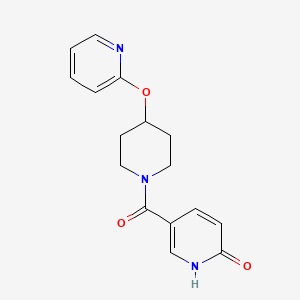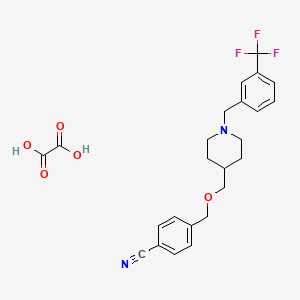
N,N'-bis(2,4-dichlorobenzoyl)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(2,4-dichlorobenzoyl)propanediamide is a chemical compound known for its applications in various industrial and scientific fields. It is characterized by the presence of two 2,4-dichlorobenzoyl groups attached to a propanediamide backbone. This compound is often used in the production of silicone rubber and other polymeric materials due to its ability to act as a crosslinking agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,4-dichlorobenzoyl)propanediamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with propanediamine. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of N,N’-bis(2,4-dichlorobenzoyl)propanediamide is scaled up using similar reaction conditions but with larger quantities of reactants and solvents. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2,4-dichlorobenzoyl)propanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichlorobenzoyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of N,N’-bis(2,4-dichlorobenzoyl)propanediamide, as well as its oxidation and reduction products.
Scientific Research Applications
N,N’-bis(2,4-dichlorobenzoyl)propanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a crosslinking agent in the synthesis of polymers and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is widely used in the production of silicone rubber and other polymeric materials, where it acts as a curing agent to enhance the mechanical properties of the final product.
Mechanism of Action
The mechanism of action of N,N’-bis(2,4-dichlorobenzoyl)propanediamide involves its ability to form crosslinks between polymer chains, thereby enhancing the mechanical strength and thermal stability of the material. The compound decomposes under heat to form reactive radicals, which then initiate the crosslinking process. This mechanism is particularly important in the production of silicone rubber, where the compound helps to create a three-dimensional network structure.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-cyanophenyl)propanediamide: This compound has similar structural features but with cyanophenyl groups instead of dichlorobenzoyl groups.
Bis(2,4-dichlorobenzoyl) peroxide: Another related compound used as a crosslinking agent in polymer production.
Uniqueness
N,N’-bis(2,4-dichlorobenzoyl)propanediamide is unique due to its specific combination of dichlorobenzoyl groups and propanediamide backbone, which imparts distinct chemical and physical properties. Its ability to act as a crosslinking agent at relatively low temperatures makes it particularly valuable in industrial applications.
Properties
IUPAC Name |
N,N'-bis(2,4-dichlorobenzoyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl4N2O4/c18-8-1-3-10(12(20)5-8)16(26)22-14(24)7-15(25)23-17(27)11-4-2-9(19)6-13(11)21/h1-6H,7H2,(H,22,24,26)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMIMFCUIJNNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC(=O)CC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Furyl[6-(2-furyl)-3-pyridinyl]methanone](/img/structure/B2591229.png)
![Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2591231.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide](/img/structure/B2591235.png)


![1-(3-chloro-2-methylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2591239.png)

![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine](/img/structure/B2591243.png)


